molecular formula C10H14N2O2 B3395606 Tyrosine methylamide CAS No. 78891-97-1

Tyrosine methylamide

Cat. No. B3395606
CAS RN: 78891-97-1
M. Wt: 194.23 g/mol
InChI Key: VRKUNXWBGNYJQG-UHFFFAOYSA-N
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Description

Tyrosine is one of the 20 standard amino acids used by cells to synthesize proteins . It’s a non-essential amino acid with a polar side group . Methylamine is an organic compound with a formula of CH3NH2 . It’s a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .


Synthesis Analysis

Tyrosine can undergo various post-translational modifications . Tyrosine residues can be selectively modified enzymatically, chemically, or by genetically encoded non-natural amino acids . Tyrosine is also an attractive residue for targeted covalent inhibitors (TCIs) due to its enrichment at protein-protein interfaces .


Molecular Structure Analysis

Tyrosine has a phenol functionality in its side chain, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . The structure of methylamine is simpler, with one hydrogen atom in ammonia being replaced by a methyl group .


Chemical Reactions Analysis

Tyrosine can undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation . It can also be targeted by covalent inhibitors . Methylamine, on the other hand, is a simple compound and its reactions are not as complex .


Physical And Chemical Properties Analysis

Tyrosine is an amino acid that is essential to many biochemical processes . It’s found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . Methylamine is a colorless gas and a derivative of ammonia .

Safety And Hazards

Tyrosine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Research on tyrosine and its modifications is a rapidly-growing area with potential applications in proteomics, drug optimization, targeted drug delivery, and defined biomaterials . There’s a growing need for tools that allow the investigation of the function of tyrosine in proteins and bioactive peptides .

properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12-10(14)9(11)6-7-2-4-8(13)5-3-7/h2-5,9,13H,6,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKUNXWBGNYJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000117
Record name 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tyrosine methylamide

CAS RN

78891-97-1
Record name Tyrosine methylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078891971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(4-hydroxyphenyl)-N-methylpropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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